Capivasertib

描述

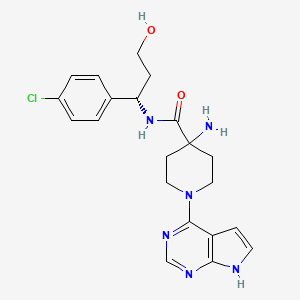

Structure

3D Structure

属性

IUPAC Name |

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUBGYFRJFOXQC-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150710 | |

| Record name | AZD-5363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143532-39-1 | |

| Record name | AZD-5363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1143532391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capivasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-5363 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPIVASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFR23M21IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Capivasertib: A Deep Dive into its Role in the PI3K/AKT/mTOR Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention. Capivasertib (formerly AZD5363) is a potent, orally bioavailable, selective, ATP-competitive pan-AKT inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the PI3K/AKT/mTOR pathway, and the experimental methodologies used to elucidate its function.

Introduction: The PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a tightly regulated signaling network that responds to a variety of extracellular and intracellular stimuli, such as growth factors and nutrients. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2).

Once activated, AKT phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include mTORC1, which promotes protein synthesis and cell growth, and glycogen (B147801) synthase kinase 3 beta (GSK3β), which is involved in cell proliferation and survival. By inhibiting pro-apoptotic proteins and activating pro-survival factors, AKT plays a central role in preventing apoptosis. Hyperactivation of this pathway, often due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN (which dephosphorylates PIP3), or activating mutations in AKT itself, is a common driver of tumorigenesis and therapeutic resistance.[1]

This compound: Mechanism of Action

This compound is a potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its phosphorylation and subsequent activation.[4] This blockade of AKT activity leads to the inhibition of downstream signaling, resulting in decreased cell proliferation, survival, and metabolism in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.[5] Preclinical studies have shown that this compound's anti-tumor effects are particularly pronounced in cancer models with alterations in PIK3CA, AKT1, or PTEN.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| AKT1 | 3 | Cell-free kinase assay | [2][3] |

| AKT2 | 7-8 | Cell-free kinase assay | [2] |

| AKT3 | 7-8 | Cell-free kinase assay | [2][3] |

| Cell Line | IC50 (µM) | Assay Type | Reference |

| HGS27 (Gastric) | 4.6 | SRB Assay | [3] |

| AGS (Gastric) | 0.1 | SRB Assay | [3] |

| N87 (Gastric) | 14.18 | SRB Assay | [3] |

| SNU-1 (Gastric) | 24.04 | SRB Assay | [3] |

| MKN45 (Gastric) | 30.0 | SRB Assay | [3] |

| MGC803 (Gastric) | 44.4 | SRB Assay | [3] |

| AN3-CA | 0.869 | CellTiter-Glo Assay | [7] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Population | Dosing | Reference |

| Tmax | 1-2 hours | Humans | 400 mg twice daily | [6] |

| Absolute Bioavailability | 29% | Humans | 400 mg single dose | [6] |

| Steady-state Cmax | 1371 ng/mL (30% CV) | Humans | 400 mg twice daily (4 days on/3 days off) | [6] |

| Steady-state AUC | 8,069 hr*ng/mL (37% CV) | Humans | 400 mg twice daily (4 days on/3 days off) | [6] |

| Volume of Distribution (Vd/F) | 1847 L (36% CV) | Humans | Not specified | [6] |

| Clearance (CL/F) | 62.2 L/h (initial) | Humans | 400 mg twice daily (4 days on/3 days off) | [8] |

| Terminal Half-life (t1/2) | 8.34 hours | Humans | Multiple doses | [8] |

Table 3: Clinical Efficacy of this compound in Combination Therapy

| Trial | Treatment Arm | Population | Median PFS (months) | Median OS (months) | ORR (%) | Reference |

| CAPItello-291 | This compound + Fulvestrant | Overall | 7.2 | Immature | 22.9 | [9][10] |

| Placebo + Fulvestrant | Overall | 3.6 | Immature | 12.2 | [9][10] | |

| This compound + Fulvestrant | AKT Pathway Altered | 7.3 | Immature | 28.8 | [9][10] | |

| Placebo + Fulvestrant | AKT Pathway Altered | 3.1 | Immature | 9.7 | [9][10] | |

| FAKTION | This compound + Fulvestrant | Overall | 10.3 | 29.3 | Not Reported | [11][12] |

| Placebo + Fulvestrant | Overall | 4.8 | 23.4 | Not Reported | [11][12] |

Table 4: Pharmacodynamic Biomarker Modulation by this compound (STAKT Trial)

| Biomarker | This compound 480 mg b.i.d. (H-score absolute change) | Placebo (H-score absolute change) | P-value | Reference |

| pGSK3β | -55.3 | Not Reported | 0.006 | [13][14][15] |

| pPRAS40 | -83.8 | Not Reported | < 0.0001 | [13][14][15] |

| pS6 | -42.3 | Not Reported | 0.004 | [13][14][15] |

| pAKT | 81.3 | Not Reported | 0.005 | [13][14][15] |

| Ki67 (% positive nuclei) | -9.6% | Not Reported | 0.031 | [13][14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assays (MTS/SRB)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

MTS Assay Protocol:

-

Seed cells in 96-well plates at a density that allows for logarithmic growth over a 72-hour period and incubate overnight.[5]

-

Treat cells with a range of this compound concentrations (e.g., 0.003 to 30 µM) for 72 hours.[5]

-

Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.[5]

SRB Assay Protocol:

-

Seed cells in 96-well plates and treat with this compound as described for the MTS assay.[5]

-

After 72 hours, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[5]

-

Wash the plates five times with deionized water and allow them to air dry.[5]

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.[5]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilize the bound dye with 10 mM Tris base (pH 10.5).[5]

-

Measure the absorbance at 510 nm using a microplate reader.[5]

-

Calculate cell viability and IC50 values as described for the MTS assay.[5]

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status of AKT and its downstream targets.

Protocol:

-

Culture cancer cells to 70-80% confluency and treat with this compound (e.g., 0.03-10 µM) for a specified time (e.g., 2 hours).[3][5]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Determine the protein concentration of the lysates using a BCA protein assay.[5]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), total and phospho-GSK3β, total and phospho-PRAS40, and other relevant downstream targets overnight at 4°C.[16]

-

Wash the membrane three times with TBST.[16]

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times with TBST.[16]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[16]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Subcutaneously inject cancer cells (e.g., BT474c) into the flank of immunodeficient mice.[5]

-

Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[5]

-

Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 100-300 mg/kg, twice daily). The vehicle control group should receive the same formulation without the active compound.[3][5]

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).[5]

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for pathway biomarkers).

Visualizing the PI3K/AKT/mTOR Pathway and this compound's Intervention

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascade and the point of intervention for this compound.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound has emerged as a promising therapeutic agent that effectively targets the hyperactivated PI3K/AKT/mTOR pathway in various cancers. Its potent and selective inhibition of all three AKT isoforms leads to a significant reduction in downstream signaling, ultimately inhibiting cancer cell proliferation and survival. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential, particularly in combination with other targeted therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the role of this compound and other AKT inhibitors in cancer biology and drug development. The continued exploration of this pathway and its inhibitors holds great promise for advancing cancer treatment.

References

- 1. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (AZD5363) | AKT inhibitor | TargetMol [targetmol.com]

- 4. honnet.jp [honnet.jp]

- 5. benchchem.com [benchchem.com]

- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Population Pharmacokinetics of this compound in Patients with Advanced or Metastatic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addition of this compound to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]

- 10. This compound Plus Fulvestrant Doubles Progression-Free Survival in Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]

- 11. cancerresearchuk.org [cancerresearchuk.org]

- 12. Fulvestrant plus this compound versus placebo after relapse or progression on an aromatase inhibitor in metastatic, oestrogen receptor-positive breast cancer (FAKTION): a multicentre, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Proliferation and AKT Activity Biomarker Analyses after this compound (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ulab360.com [ulab360.com]

Preclinical Profile of Capivasertib in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including ovarian cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][2][3][4][5] Alterations such as mutations in PIK3CA and loss of PTEN function are common in certain ovarian cancer subtypes, making the AKT pathway a rational target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the preclinical studies of this compound in ovarian cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of AKT, preventing its phosphorylation and subsequent activation of downstream effector proteins.[6] By inhibiting AKT, this compound disrupts the signaling cascade that promotes cell cycle progression, glucose metabolism, and cell survival. Key downstream targets of AKT that are inhibited by this compound include Glycogen Synthase Kinase 3 Beta (GSK3β), Proline-Rich AKT Substrate of 40 kDa (PRAS40), and the mTOR complex 1 (mTORC1) substrate, ribosomal protein S6.[7][8]

Below is a diagram illustrating the mechanism of action of this compound within the PI3K/AKT/mTOR signaling pathway.

In Vitro Efficacy

Cell Viability Assays

This compound has demonstrated potent anti-proliferative activity as a single agent in a panel of human ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer (GDSC) database are summarized in the table below.[9][10]

| Cell Line | Tissue Sub-type | IC50 (µM) |

| EFO-27 | Ovary | 0.218923 |

| OVCAR-3 | Ovary | 1.091100 |

| OVCAR-4 | Ovary | 1.341100 |

| CAOV-3 | Ovary | 1.637500 |

| OAW-42 | Ovary | 1.832900 |

| COV362 | Ovary | 2.059400 |

| OVISE | Ovary | 2.215500 |

| SK-OV-3 | Ovary | 2.503400 |

| RMUGS | Ovary | 2.628800 |

| OV-90 | Ovary | 2.915800 |

| TOV-21G | Ovary | 3.250300 |

| COV504 | Ovary | 3.421400 |

| KURAMOCHI | Ovary | 3.844300 |

| OVCAR-8 | Ovary | 4.301300 |

| OVCAR-5 | Ovary | 4.418400 |

| EFO-21 | Ovary | 4.509800 |

| FU-OV-1 | Ovary | 5.314600 |

| JHOM-1 | Ovary | 6.002800 |

| HEY-A8 | Ovary | 6.275700 |

| IGROV1 | Ovary | 6.444900 |

| OVSAHO | Ovary | 7.025300 |

| RMG-I | Ovary | 8.000000 |

| SNU-119 | Ovary | 8.000000 |

| COV318 | Ovary | 8.000000 |

| JHOS-2 | Ovary | 8.000000 |

| JHOS-4 | Ovary | 8.000000 |

| MCAS | Ovary | 8.000000 |

| OVMANA | Ovary | 8.000000 |

| OVKATE | Ovary | 8.000000 |

| TYK-NU | Ovary | 8.000000 |

Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[9][10]

Combination Studies

Preclinical studies have explored the synergistic potential of this compound with standard-of-care chemotherapeutic agents. In a study by Fabi et al., this compound was shown to sensitize ovarian cancer cell lines to doxorubicin.[7]

| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + 5 µM AZD5363 IC50 (µM) |

| A2780 | 0.45 | 0.15 |

| A2780CP | 0.9 | 0.3 |

Data from Fabi et al. (2021).[7]

In Vivo Efficacy

Cell Line-Derived Xenograft (CDX) Models

While specific in vivo data for this compound monotherapy in ovarian cancer xenografts is limited in the public domain, studies in other cancer types demonstrate its anti-tumor activity. For instance, in a breast cancer xenograft model (BT474c), chronic oral dosing of this compound led to dose-dependent tumor growth inhibition.[8] Similar studies are warranted to establish the in vivo efficacy of this compound in orthotopic ovarian cancer models.

Patient-Derived Xenograft (PDX) Models

Patient-derived xenografts, which more closely recapitulate the heterogeneity and microenvironment of human tumors, are invaluable tools for preclinical drug evaluation.[11][12] While specific studies on this compound in ovarian cancer PDX models are not widely published, the methodology for establishing and utilizing these models for therapeutic testing is well-documented.[11][12]

Below is a generalized workflow for a preclinical trial using patient-derived ovarian cancer xenografts.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473), total GSK3β, phospho-GSK3β (Ser9), total S6, phospho-S6 (Ser235/236), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Line Preparation: Culture the desired ovarian cancer cell line and harvest the cells during the logarithmic growth phase.

-

Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

-

Tumor Implantation:

-

Subcutaneous Model: Inject 1-5 x 10^6 cells suspended in Matrigel subcutaneously into the flank of each mouse.

-

Orthotopic (Intraperitoneal) Model: Inject 1-5 x 10^6 cells directly into the peritoneal cavity. For some models, surgical implantation onto the ovarian bursa may be performed.[10]

-

-

Tumor Growth Monitoring:

-

Subcutaneous Model: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width^2)/2.

-

Orthotopic Model: Monitor tumor burden using bioluminescence imaging (for luciferase-expressing cell lines) or by measuring abdominal circumference and body weight.

-

-

Drug Administration: Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize the mice into treatment and control groups. Administer this compound orally via gavage at the desired dose and schedule (e.g., 100-150 mg/kg, twice daily).[6]

-

Efficacy Evaluation: Continue treatment for a defined period (e.g., 21-28 days) and monitor tumor growth and animal well-being. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Patient-Derived Xenograft (PDX) Model Establishment and Treatment

-

Tumor Acquisition: Obtain fresh tumor tissue from consenting patients undergoing surgery for ovarian cancer.

-

Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously or intraperitoneally into immunodeficient mice within 24 hours of collection.[11][12]

-

Passaging: Once the tumors reach a certain size (e.g., >1000 mm³), harvest and passage them into new recipient mice for expansion.

-

Preclinical Trial: Once a cohort of mice with established PDX tumors of a similar size is available, randomize them into treatment and control groups and proceed with drug administration and efficacy evaluation as described for CDX models.

Conclusion

Preclinical studies provide a strong rationale for the clinical investigation of this compound in ovarian cancer. Its potent inhibition of the frequently activated PI3K/AKT/mTOR pathway, demonstrated by its in vitro anti-proliferative activity, suggests its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. Further in vivo studies, particularly using orthotopic and patient-derived xenograft models of ovarian cancer, are crucial to fully elucidate its therapeutic efficacy and to identify predictive biomarkers for patient selection. The experimental protocols outlined in this guide provide a framework for conducting such preclinical investigations.

References

- 1. The PI3K/Akt/mTOR pathway in ovarian cancer: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. mdpi.com [mdpi.com]

- 4. PI3K-AKT-mTOR and NFκB Pathways in Ovarian Cancer: Implications for Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR signaling pathway as a therapeutic target for ovarian cancer - ProQuest [proquest.com]

- 6. AZD5363 [openinnovation.astrazeneca.com]

- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 10. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

Capivasertib: A Technical Guide for Prostate Cancer Research and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capivasertib (AZD5363) is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in the pathogenesis and progression of prostate cancer.[1] this compound, by competitively inhibiting the ATP-binding site of AKT, effectively disrupts this oncogenic signaling.[1] This technical guide provides an in-depth overview of this compound as a potential therapeutic agent for prostate cancer, with a focus on its mechanism of action, data from key clinical trials, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of all three AKT isoforms, a key node in the PI3K/AKT/mTOR signaling cascade.[1][2] In prostate cancer, this pathway is often dysregulated, most commonly through the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[3] PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including GSK3β, PRAS40, and the mTOR complex 1 (mTORC1), promoting cell survival, proliferation, and resistance to therapy.[4] By inhibiting AKT, this compound blocks these downstream signaling events, leading to anti-tumor effects.[4]

Clinical Trial Data in Prostate Cancer

This compound has been evaluated in several clinical trials for prostate cancer, primarily in combination with other standard-of-care agents. The following tables summarize key quantitative data from two pivotal trials: CAPItello-281 and ProCAID.

CAPItello-281: this compound in Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

The Phase III CAPItello-281 trial evaluated the efficacy and safety of this compound in combination with abiraterone (B193195) and androgen deprivation therapy (ADT) in patients with PTEN-deficient de novo mHSPC.[5][6]

Table 1: Efficacy Data from the CAPItello-281 Trial [7][8]

| Endpoint | This compound + Abiraterone + ADT (n=507) | Placebo + Abiraterone + ADT (n=505) | Hazard Ratio (95% CI) | p-value |

| Median Radiographic Progression-Free Survival (rPFS) | 33.2 months | 25.7 months | 0.81 (0.66 - 0.98) | 0.034 |

| Median Overall Survival (OS) | Not Reached | Not Reached | 0.90 (0.71 - 1.15) | 0.401 |

| Time to Next Treatment | 37.0 months | 28.5 months | 0.75 - 1.11 (95% CI) | N/A |

| Symptomatic Skeletal Event-Free Survival | 42.5 months | 37.3 months | N/A | N/A |

Table 2: Safety Data from the CAPItello-281 Trial (Grade ≥3 Adverse Events) [8]

| Adverse Event | This compound + Abiraterone + ADT (%) | Placebo + Abiraterone + ADT (%) |

| Any Grade ≥3 AE | 67% | 40.4% |

| Diarrhea | 51.9% (all grades) | 8.0% (all grades) |

| Hyperglycemia | 38.0% (all grades) | 12.9% (all grades) |

| Rash | 35.4% (all grades) | 7.0% (all grades) |

ProCAID: this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

The Phase II ProCAID trial investigated the addition of this compound to docetaxel (B913) and prednisolone (B192156) in patients with mCRPC.[9][10][11][12][13][14]

Table 3: Efficacy Data from the ProCAID Trial [4][9]

| Endpoint | This compound + Docetaxel + Prednisolone (n=75) | Placebo + Docetaxel + Prednisolone (n=75) | Hazard Ratio (95% CI) | p-value |

| Median Composite Progression-Free Survival (cPFS) | 7.03 months | 6.70 months | 0.92 (0.73 - 1.16) | 0.32 |

| Median Overall Survival (OS) | 31.15 months | 20.27 months | 0.54 (0.34 - 0.88) | 0.01 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

PTEN Immunohistochemistry (IHC) for Patient Selection

Objective: To identify patients with PTEN-deficient tumors for enrollment in clinical trials such as CAPItello-281.[3][7][15][16]

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tumor tissue is sectioned at 4-5 µm.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Antibody Incubation: Slides are incubated with a primary antibody against PTEN. A commonly used and validated antibody is the rabbit monoclonal antibody clone 6H2.1.[17][18] The antibody is diluted according to the manufacturer's instructions and incubated for a specified time (e.g., 60 minutes at room temperature).

-

Detection: A polymer-based detection system with a chromogen (e.g., DAB) is used to visualize the antibody binding.

-

Counterstaining: Slides are counterstained with hematoxylin.

-

Scoring: PTEN expression is evaluated by a pathologist. In the CAPItello-281 trial, PTEN deficiency was defined as ≥90% of viable malignant cells with no specific cytoplasmic staining.[7] Internal positive controls (e.g., surrounding benign glands or stroma) should show intact PTEN expression.[19]

Western Blotting for AKT Pathway Modulation

Objective: To assess the in vitro and in vivo pharmacodynamic effects of this compound on the phosphorylation status of AKT and its downstream effectors.[20][21]

Protocol:

-

Cell/Tissue Lysis: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) or tumor xenograft tissue are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22][23]

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total proteins of interest. Recommended antibodies and starting dilutions include:

-

p-AKT (Ser473) (1:1000)

-

Total AKT (1:1000)

-

p-GSK3β (Ser9) (1:1000)

-

Total GSK3β (1:1000)

-

A loading control such as GAPDH or β-actin (1:5000)[24]

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000) for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a digital imaging system.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other agents in a preclinical setting.[22][25]

Protocol:

-

Cell Culture: Human prostate cancer cell lines (e.g., DU-145, PC-3) are cultured in appropriate media.[22][23]

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.[22][26]

-

Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) is subcutaneously injected into the flank of each mouse.[25] For patient-derived xenografts (PDX), tumor fragments are implanted.[26]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally on an intermittent schedule (e.g., 4 days on, 3 days off).[27][28][29]

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, IHC).

Mechanisms of Resistance

Understanding potential mechanisms of resistance to this compound is crucial for the development of effective long-term treatment strategies. Preclinical studies have begun to explore these mechanisms. One identified mechanism involves the upregulation of mTORC1-driven translation, suggesting that proteomic profiling may help identify patients prone to resistance.[30] Another study in breast cancer models pointed to the upregulation of ER signaling and rewiring of pathways to bypass AKT inhibition and reactivate mTORC1 as a resistance mechanism.[31] Further research is needed to fully elucidate the resistance landscape in prostate cancer.[32][33]

Conclusion

This compound has demonstrated promising clinical activity in prostate cancer, particularly in the PTEN-deficient population. Its targeted mechanism of action offers a rational therapeutic approach for a disease often driven by aberrant PI3K/AKT signaling. The data from the CAPItello-281 and ProCAID trials provide a strong foundation for its further development and potential integration into the treatment paradigm for prostate cancer. Continued research into predictive biomarkers and mechanisms of resistance will be critical to optimizing its clinical utility.

References

- 1. ijfmr.com [ijfmr.com]

- 2. oncology.astrazeneca.co.uk [oncology.astrazeneca.co.uk]

- 3. ascopubs.org [ascopubs.org]

- 4. Pan-AKT Inhibitor this compound With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRUQAP® (this compound) combination in PTEN-deficient metastatic hormone-sensitive prostate cancer demonstrated statistically significant and clinically meaningful improvement in radiographic progression-free survival in CAPItello-281 Phase III trial [astrazeneca-us.com]

- 6. This compound+Abiraterone as Treatment for Patients with Metastatic Hormone-sensitive Prostate Cancer and PTEN deficiency [astrazenecaclinicaltrials.com]

- 7. This compound plus abiraterone in PTEN-deficient metastatic hormone-sensitive prostate cancer: CAPItello-281 phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. urologytimes.com [urologytimes.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Pan-AKT Inhibitor this compound With Docetaxel and Prednisolone in Metastatic Castration-Resistant Prostate Cancer: A Randomized, Placebo-Controlled Phase II Trial (ProCAID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. urotoday.com [urotoday.com]

- 13. ISRCTN [isrctn.com]

- 14. cancerresearchuk.org [cancerresearchuk.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. PTEN Antibody - Biocare Medical [biocare.net]

- 18. PTEN Antibody | Cell Signaling Technology [cellsignal.com]

- 19. news-medical.net [news-medical.net]

- 20. This compound combines with docetaxel to enhance anti-tumour activity through inhibition of AKT-mediated survival mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. conservancy.umn.edu [conservancy.umn.edu]

- 22. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]

- 23. PC-3 Xenograft Model | Xenograft Services [xenograft.net]

- 24. benchchem.com [benchchem.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 27. researchgate.net [researchgate.net]

- 28. Update on CAPItello-280 Phase III trial of TRUQAP® (this compound) in metastatic castration-resistant prostate cancer [astrazeneca-us.com]

- 29. reference.medscape.com [reference.medscape.com]

- 30. Proteomic Analysis Uncovers Mechanism of Drug Resistance - NCI [dctd.cancer.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. kar.kent.ac.uk [kar.kent.ac.uk]

- 33. Investigating mechanisms of acquired resistance to the AKT inhibitor this compound (AZD5363) - Kent Academic Repository [kar.kent.ac.uk]

The Discovery and Development of Capivasertib (AZD5363): A Technical Guide

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[2][3] Capivasertib (formerly AZD5363, brand name TRUQAP™) is a first-in-class, potent, and selective oral inhibitor of the serine/threonine kinase AKT, a central node in this pathway.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, culminating in its regulatory approval.

Discovery and Medicinal Chemistry

The development of this compound originated from a fragment-based drug design strategy, a method that builds upon small, low-complexity molecules that bind to the target protein.[4][6] The initial starting point was a pyrrolopyrimidine scaffold identified through collaboration between the Institute of Cancer Research (ICR) and Astex Therapeutics Ltd.[7]

The lead optimization process involved extensive structure-activity relationship (SAR) studies to address several key challenges:[7]

-

Potency Enhancement: Initial efforts focused on modifying the pyrrolopyrimidine core to improve binding affinity to the ATP-binding pocket of AKT.

-

Selectivity: A significant hurdle was achieving selectivity against closely related AGC family kinases, particularly ROCK, which is involved in regulating blood pressure.[7]

-

hERG Inhibition Reduction: Early compounds exhibited affinity for the hERG ion channel, a major liability associated with cardiac toxicity. Medicinal chemistry efforts were directed at introducing specific substituents to mitigate this off-target activity without compromising AKT potency.[7]

This multi-parameter optimization journey led to the identification of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, designated AZD5363 (this compound).[8] This compound demonstrated a superior balance of high potency, selectivity over ROCK and other kinases, reduced hERG affinity, and favorable pharmacokinetic properties, positioning it for clinical development.[7][8]

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[9][10] By binding to the kinase domain's ATP-binding pocket, this compound prevents the phosphorylation and subsequent activation of AKT.[11][12] This blockade inhibits the downstream signaling cascade, preventing the phosphorylation of key AKT substrates such as Glycogen Synthase Kinase 3 beta (GSK3β) and Proline-Rich AKT Substrate of 40 kDa (PRAS40).[10][13] The ultimate effect is the suppression of cellular signals that promote cell proliferation and survival, leading to anti-tumor activity.[14][15]

Preclinical Development

In Vitro Activity

This compound demonstrated potent inhibition of all three AKT isoforms in cell-free kinase assays.[16] In cellular assays, it effectively inhibited the phosphorylation of downstream AKT substrates.[13][17] The compound's antiproliferative activity was assessed across a large panel of cancer cell lines, revealing a significant correlation between sensitivity and the genetic status of the PI3K/AKT pathway, particularly mutations in PIK3CA and PTEN.[13][18] Conversely, mutations in RAS were associated with resistance.[13][18]

Table 1: In Vitro Kinase and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Endpoint | Potency Value | Reference |

|---|---|---|---|---|

| Kinase Assay | AKT1 | IC₅₀ | 3 nM | [16] |

| Kinase Assay | AKT2 | IC₅₀ | 8 nM | [16] |

| Kinase Assay | AKT3 | IC₅₀ | 8 nM | [16] |

| Cellular Assay | BT474c, LNCaP, MDA-MB-468 | IC₅₀ (p-PRAS40, p-GSK3β) | ~0.3 - 0.8 µM | [13][17] |

| Proliferation Assay | 41 of 182 cell lines | GI₅₀ | < 3 µM | [13][18][19] |

| Proliferation Assay | 25 of 182 cell lines | GI₅₀ | < 1 µM |[18] |

In Vivo Activity

In preclinical xenograft models, oral administration of this compound led to a dose- and time-dependent reduction in the phosphorylation of key pharmacodynamic biomarkers, including PRAS40, GSK3β, and S6, confirming target engagement in vivo.[13][18] Chronic oral dosing resulted in significant, dose-dependent inhibition of tumor growth across various xenograft models.[17][18] Notably, this compound demonstrated efficacy in models resistant to other targeted therapies, such as HER2+ breast cancer models resistant to trastuzumab.[13] Furthermore, it showed synergistic anti-tumor activity when combined with standard-of-care agents like docetaxel, lapatinib, and trastuzumab.[13][18]

Table 2: Summary of In Vivo Efficacy of this compound

| Model | Treatment | Dosing | Outcome | Reference |

|---|---|---|---|---|

| BT474c Xenograft | This compound Monotherapy | 50-150 mg/kg, BID | Dose-dependent growth inhibition | [18] |

| U87-MG Xenograft | This compound Monotherapy | Oral Dosing | Dose-dependent decrease in ¹⁸F-FDG uptake | [13][17] |

| Breast Cancer Xenografts | This compound + Docetaxel | Oral Dosing | Significantly enhanced antitumor activity | [13][18] |

| Breast Cancer Xenografts | this compound + Lapatinib/Trastuzumab | Oral Dosing | Significantly enhanced antitumor activity |[13][18] |

Clinical Development

The clinical development program for this compound investigated its safety, tolerability, pharmacokinetics, and efficacy, both as a monotherapy and in combination with other agents.[5] Early phase I trials established a manageable safety profile and determined the recommended Phase II dose (RP2D), often with an intermittent schedule (e.g., 4 days on, 3 days off) to optimize tolerability.[10][20]

The CAPItello-291 Trial

The pivotal Phase III trial, CAPItello-291, was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in combination with fulvestrant (B1683766) for patients with hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer whose disease had progressed on or after aromatase inhibitor therapy.[21][22][23]

The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with this compound plus fulvestrant compared to placebo plus fulvestrant.[24][25] The benefit was even more pronounced in the subgroup of patients whose tumors harbored alterations in the PIK3CA, AKT1, or PTEN genes.[25][26]

Table 3: Key Efficacy Results from CAPItello-291

| Patient Population | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Reference |

|---|---|---|---|---|---|

| Overall Population | This compound + Fulvestrant | 7.2 | 0.60 (0.51 - 0.71) | <0.001 | [25] |

| Placebo + Fulvestrant | 3.6 | ||||

| PIK3CA/AKT1/PTEN-altered | This compound + Fulvestrant | 7.3 | 0.50 (0.37 - 0.68) | <0.001 | [25][26] |

| | Placebo + Fulvestrant | 3.1 | | | |

Safety and Tolerability

The safety profile of this compound in combination with fulvestrant was found to be generally manageable.[27] The most common adverse events (AEs) were consistent with the known mechanism of action of AKT inhibition.[26][28]

Table 4: Common Adverse Events (All Grades) in CAPItello-291 (this compound Arm)

| Adverse Event | Incidence (%) | Reference |

|---|---|---|

| Diarrhea | 72% | [26] |

| Cutaneous Adverse Reactions (Rash) | 58% | [26] |

| Nausea | 35% | [22] |

| Fatigue | 21% | [22] |

| Hyperglycemia | 18% |[26] |

Regulatory Approval

Based on the positive results of the CAPItello-291 trial, on November 16, 2023, the U.S. Food and Drug Administration (FDA) approved this compound in combination with fulvestrant for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN-alterations, following progression on at least one endocrine-based regimen.[21][22] The FDA also approved the FoundationOne®CDx assay as a companion diagnostic to identify eligible patients.[21]

Mechanisms of Acquired Resistance

As with many targeted therapies, acquired resistance to this compound is a clinical challenge. Preclinical studies have begun to elucidate potential mechanisms. In models of acquired resistance, researchers have observed the reactivation of mTORC1 signaling despite continued AKT inhibition, often driven by the upregulation of ER signaling or other signaling pathway components like PDK1 and mTORC2.[29][30] These findings suggest that combination therapies targeting these escape pathways may be a strategy to overcome resistance.[30]

Detailed Experimental Protocols

A. In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a representative method for determining the IC₅₀ of a compound against AKT isoforms.[16]

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, 4 mM DTT, 0.015% Brij-35). Dilute active recombinant AKT1, AKT2, or AKT3 enzyme and a FAM-labeled peptide substrate in the buffer. Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the AKT enzyme, peptide substrate, and ATP (at the Kₘ concentration for each isoform).

-

Compound Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Termination: Stop the reaction by adding a termination buffer containing EDTA.

-

Data Acquisition: Analyze the plate on a Caliper EZ Reader or similar microfluidic capillary electrophoresis instrument. The instrument measures the ratio of phosphorylated (product) to unphosphorylated (substrate) peptide.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

B. Cell Proliferation (MTS) Assay

This protocol outlines a common method to assess the effect of a compound on cell viability.[17]

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the plates and add fresh media containing the various concentrations of the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

MTS Reagent Addition: Add a solution of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

C. Western Blot Analysis for Pharmacodynamic Markers

This protocol is used to detect changes in protein phosphorylation, confirming target engagement in cells.[17]

-

Cell Culture and Treatment: Plate cells (e.g., BT474c, LNCaP) and allow them to adhere. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-PRAS40, anti-phospho-GSK3β, anti-total-AKT, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation levels upon treatment with this compound.

Conclusion

The journey of this compound from a fragment-based chemical starting point to a globally approved therapeutic represents a significant achievement in oncology drug development. Its rational design overcame key medicinal chemistry challenges to produce a potent and selective pan-AKT inhibitor. Rigorous preclinical and clinical evaluation, highlighted by the success of the CAPItello-291 trial, has established this compound, in combination with fulvestrant, as a new standard of care for a defined population of patients with HR-positive, HER2-negative advanced breast cancer, underscoring the value of targeting the PI3K/AKT pathway.

References

- 1. dovepress.com [dovepress.com]

- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Medicinal Chemistry behind this compound Discovery: Seventh Magic Bullet of the Fragment-based Drug Design Approved for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - NCI [dctd.cancer.gov]

- 6. icr.ac.uk [icr.ac.uk]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TRUQAP™ (this compound) Approval for Breast Cancer Treatment [inpharmd.com]

- 10. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 13. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. This compound (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]

- 16. selleckchem.com [selleckchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. AZD5363 [openinnovation.astrazeneca.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. fda.gov [fda.gov]

- 22. FDA approves this compound with fulvestrant for breast cancer - ecancer [ecancer.org]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 25. FDA Approval Summary: this compound with Fulvestrant for HR-positive, HER2-negative Locally Advanced or Metastatic Breast Cancer with PIK3CA/AKT1/PTEN Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. US Food and Drug Administration Approval Summary: this compound With Fulvestrant for Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Locally Advanced or Metastatic Breast Cancer With PIK3CA/ AKT1/ PTEN Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. targetedonc.com [targetedonc.com]

- 28. An exposure–safety analysis to support the dosage of the novel AKT inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

- 30. researchgate.net [researchgate.net]

Capivasertib: A Deep Dive into its Impact on Cellular Proliferation and Survival

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib, also known as AZD5363, is a potent, orally bioavailable, small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[4] this compound's mechanism of action involves competitively inhibiting the ATP-binding site of AKT, thereby preventing the phosphorylation and activation of its downstream effectors.[1] This comprehensive guide delves into the technical details of this compound's impact on cell proliferation and survival, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the AKT Signaling Pathway

This compound exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the kinase activity of AKT1, AKT2, and AKT3.[4] This inhibition prevents the phosphorylation of a multitude of downstream substrates, leading to the disruption of key signaling cascades that promote cell growth and survival.[3]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling node that integrates signals from various growth factors and receptors. Upon activation, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream targets to regulate cellular processes.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Impact on Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines.[3] This is primarily achieved through the induction of cell cycle arrest and the inhibition of key proteins involved in cell cycle progression.

Quantitative Data on Anti-Proliferative Activity

The potency of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

| Cell Line | Cancer Type | IC50 (nM) for AKT1 | IC50 (nM) for AKT2 | IC50 (nM) for AKT3 | Reference |

| Various | Solid and Hematologic Tumors | 3 | 8 | 8 | [5] |

| - | - | 0.1 | 2 | 2.6 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound Against AKT Isoforms.

Clinical studies have also provided evidence of this compound's anti-proliferative effects in patients. A study in patients with ER+ invasive breast cancer showed that treatment with this compound led to a significant decrease in the proliferation marker Ki67.[6][7]

| Treatment Group | Dose | Change in Ki67 (% positive nuclei) | p-value | Reference |

| This compound | 480 mg b.i.d. | -9.6% | 0.031 | [6][7] |

Table 2: Effect of this compound on Ki67 Levels in ER+ Breast Cancer.

Impact on Cell Survival

In addition to inhibiting proliferation, this compound promotes apoptosis, or programmed cell death, in cancer cells.[3] This is achieved by modulating the activity of key downstream targets of AKT that are involved in cell survival and apoptosis.

Modulation of Downstream Survival Pathways

Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as GSK3β and FOXO transcription factors.[3] By inhibiting AKT, this compound prevents the inactivation of these proteins, leading to the promotion of apoptosis.

Clinical data from the STAKT study demonstrated that this compound treatment leads to a significant decrease in the phosphorylation of GSK3β and PRAS40, both of which are downstream targets of AKT.[6][7]

| Biomarker | Treatment Group | Dose | Absolute Change (H-score) | p-value | Reference |

| pGSK3β | This compound | 480 mg b.i.d. | -55.3 | 0.006 | [6][7] |

| pPRAS40 | This compound | 480 mg b.i.d. | -83.8 | < 0.0001 | [6][7] |

Table 3: Modulation of AKT Pathway Biomarkers by this compound.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines a common method for assessing the effect of this compound on cell proliferation.

Caption: Workflow for a typical cell proliferation assay (MTS).

Detailed Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Drug Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., ranging from 0.003 to 30 µM).[5] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 hours.[5]

-

MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.[5]

-

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.[5]

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the levels of phosphorylated proteins in the AKT pathway.

Detailed Methodology:

-

Cell Lysis: Cells are treated with this compound or a vehicle control for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT, anti-phospho-GSK3β) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

Logical Relationship of this compound's Effects

The administration of this compound initiates a cascade of molecular events that ultimately lead to a reduction in tumor growth. This can be visualized as a logical flow from drug administration to the final clinical outcome.

Caption: Logical flow from this compound administration to clinical outcome.

Conclusion

This compound is a highly specific and potent inhibitor of the AKT signaling pathway, demonstrating significant effects on both cell proliferation and survival. By targeting a central node in cancer cell signaling, it effectively induces cell cycle arrest and apoptosis. The quantitative data from both preclinical and clinical studies underscore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this promising anti-cancer agent. The continued exploration of this compound, both as a monotherapy and in combination with other agents, holds great promise for the future of cancer treatment.[3][8]

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. abmole.com [abmole.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. “The emerging role of this compound in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Proliferation and AKT activity biomarker analyses after this compound (AZD5363) treatment of patients with ER+ invasive breast cancer (STAKT) - White Rose Research Online [eprints.whiterose.ac.uk]

- 8. clinicaltrials.eu [clinicaltrials.eu]

Beyond AKT: An In-depth Technical Guide to the Molecular Targets of Capivasertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that has demonstrated significant clinical activity in various tumor types, particularly those with alterations in the PI3K/AKT/PTEN pathway.[1][2] While its primary mechanism of action is the competitive inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3), a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for predicting its full therapeutic potential, understanding potential off-target effects, and identifying novel combination strategies. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond AKT, summarizing quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.

Kinase Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the AKT isoforms. However, kinase profiling studies have revealed inhibitory activity against other kinases, albeit at generally higher concentrations. The following table summarizes the inhibitory potency of this compound against its primary targets and key off-targets.

| Target | IC50 (nM) | Primary/Off-Target | Reference(s) |

| AKT1 | 3 | Primary | [3] |

| AKT2 | 7 | Primary | [3] |

| AKT3 | 7 | Primary | [3] |

| p70S6K (RPS6KB1) | 6 | Off-Target | [3] |

| PKA (PRKACA) | 7 | Off-Target | [3] |

| ROCK2 | 60 | Off-Target | [3] |

| ROCK1 | 470 | Off-Target | [3] |

Off-Target Signaling Pathways

Inhibition of p70S6K, PKA, and ROCK kinases by this compound can modulate several cellular processes independently of its effects on the canonical AKT pathway.

p70S6K Signaling

p70S6K is a key regulator of protein synthesis and cell growth. Its inhibition by this compound can lead to decreased phosphorylation of its downstream substrate, the 40S ribosomal protein S6 (RPS6), ultimately impacting translation initiation and protein synthesis.[4] This can contribute to the anti-proliferative effects of this compound.

PKA Signaling

Protein Kinase A (PKA) is a crucial mediator of cyclic AMP (cAMP)-dependent signaling, regulating a wide array of cellular functions including gene expression, metabolism, and cell growth. By inhibiting PKA, this compound may interfere with these processes, although the specific downstream consequences of this off-target activity require further investigation.

References

- 1. This compound, an AKT Kinase Inhibitor, as Monotherapy or in Combination with Fulvestrant in Patients with AKT1 E17K-Mutant, ER-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD5363 [openinnovation.astrazeneca.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Combining the AKT inhibitor this compound and SERD fulvestrant is effective in palbociclib-resistant ER+ breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Capivasertib's Potent Activity in PTEN-Deficient Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Capivasertib, a potent and selective ATP-competitive pan-AKT kinase inhibitor, has demonstrated significant clinical activity in tumors characterized by alterations in the PI3K/AKT/mTOR pathway, particularly in those with a deficiency in the tumor suppressor protein PTEN. The loss or inactivation of PTEN leads to hyperactivation of the AKT signaling cascade, a key driver of tumor cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and clinical efficacy of this compound in PTEN-deficient tumors, with a focus on the pivotal CAPItello-291 trial. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and workflows are provided to support further research and drug development in this targeted therapeutic space.

Introduction: The Rationale for Targeting AKT in PTEN-Deficient Cancers

The Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer.[1][2] A critical negative regulator of this pathway is the Phosphatase and Tensin homolog (PTEN), a tumor suppressor gene commonly mutated or deleted in a wide range of malignancies, including breast cancer.[1] PTEN functions as a lipid phosphatase, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). Loss of PTEN function results in the accumulation of PIP3 at the cell membrane, leading to the recruitment and subsequent phosphorylation and activation of AKT (also known as Protein Kinase B).[3]

Activated AKT is a central node in this signaling network, phosphorylating a multitude of downstream substrates that promote cell cycle progression, inhibit apoptosis, and stimulate cell growth and metabolism.[3] Consequently, tumors with PTEN deficiency are often dependent on sustained AKT signaling for their growth and survival, making AKT an attractive therapeutic target.

This compound (AZD5363) is an orally bioavailable, potent, and selective inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[4] By blocking the kinase activity of AKT, this compound aims to reverse the oncogenic consequences of PTEN loss and other alterations that lead to AKT pathway activation.

Mechanism of Action of this compound in PTEN-Deficient Tumors

In PTEN-deficient tumor cells, the absence of PTEN's phosphatase activity leads to constitutive activation of the PI3K/AKT pathway. This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of AKT, thereby preventing the phosphorylation of its downstream effectors. This leads to the suppression of pro-proliferative and anti-apoptotic signaling, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Preclinical Evidence of this compound Activity

Preclinical studies have consistently demonstrated the sensitivity of PTEN-deficient cancer models to this compound. These studies have provided a strong rationale for the clinical development of this agent in biomarker-selected patient populations.

Table 1: Summary of Key Preclinical Findings for this compound in PTEN-Deficient Models

| Model System | Cancer Type | Key Findings | Reference |

| Breast Cancer Cell Lines | Breast Cancer | This compound showed potent anti-proliferative effects, particularly in cell lines with PIK3CA mutations or PTEN loss. | [1] |

| Breast Cancer Xenografts | Breast Cancer | In vivo, this compound demonstrated significant tumor growth inhibition in HER2-positive, PIK3CA-mutated breast cancer xenografts. | [4] |

| ER-positive, Endocrine-Resistant Cell Lines | Breast Cancer | The combination of this compound with endocrine therapies (fulvestrant, anastrozole, or tamoxifen) resulted in enhanced suppression of estrogen receptor-mediated transcription and tumor growth in vitro and in vivo. | [4] |

| Triple-Negative Breast Cancer (TNBC) Xenografts | Breast Cancer | This compound in combination with paclitaxel (B517696) showed promising therapeutic activity in TNBC models, especially in those with PIK3CA/AKT1/PTEN alterations. | [5] |

Clinical Efficacy: The CAPItello-291 Trial

The landmark Phase III CAPItello-291 trial (NCT04305496) evaluated the efficacy and safety of this compound in combination with fulvestrant (B1683766) versus placebo plus fulvestrant in patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[6] The trial included a prespecified analysis of a subgroup of patients with tumors harboring alterations in PIK3CA, AKT1, or PTEN.

Table 2: Key Efficacy Outcomes from the CAPItello-291 Trial

| Endpoint | PIK3CA/AKT1/PTEN-Altered Population | Overall Population |

| Progression-Free Survival (PFS) | ||

| This compound + Fulvestrant (Median) | 7.3 months | 7.2 months |

| Placebo + Fulvestrant (Median) | 3.1 months | 3.6 months |

| Hazard Ratio (95% CI) | 0.50 (0.38 - 0.65) | 0.60 (0.51 - 0.71) |

| p-value | <0.001 | <0.001 |

| Objective Response Rate (ORR) | ||

| This compound + Fulvestrant | 28.8% | 22.9% |

| Placebo + Fulvestrant | 9.7% | 12.2% |

Data from Turner NC, et al. N Engl J Med. 2023.

Table 3: Progression-Free Survival in PTEN-Deficient Subgroup (Exploratory Analysis)

| Treatment Arm | Median PFS | Hazard Ratio (95% CI) |

| This compound + Fulvestrant | 9.3 months | 0.52 (0.28–0.93) |

| Placebo + Fulvestrant | 3.7 months |

Data from Jhaveri K, et al. AACR Annual Meeting 2023.[7]

These results underscore the significant clinical benefit of this compound in a biomarker-selected population with PTEN-deficient tumors, leading to the FDA approval of this compound with fulvestrant for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer with one or more PIK3CA/AKT1/PTEN alterations.

Detailed Experimental Protocols

Accurate and reproducible biomarker assessment is critical for identifying patients who are most likely to benefit from this compound. The following sections provide detailed methodologies for the key assays used in the clinical evaluation of this compound.

PTEN Immunohistochemistry (IHC)

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned at 4-5 µm and mounted on charged glass slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to water.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a high pH buffer in a steamer or pressure cooker.

-

Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by a protein block to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Slides are incubated with a rabbit monoclonal anti-PTEN antibody (Clone SP218, VENTANA Medical Systems) at a predetermined optimal dilution.[7]

-

Detection: A polymer-based detection system (e.g., OptiView DAB IHC Detection Kit, VENTANA) is used to visualize the primary antibody.

-